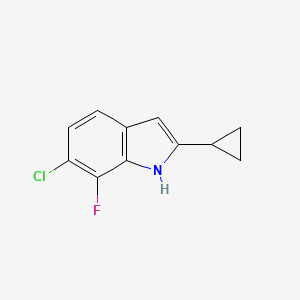

6-chloro-2-cyclopropyl-7-fluoro-1H-indole

Description

6-Chloro-2-cyclopropyl-7-fluoro-1H-indole is a halogenated indole derivative characterized by a cyclopropyl substituent at position 2, chlorine at position 6, and fluorine at position 7. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c12-8-4-3-7-5-9(6-1-2-6)14-11(7)10(8)13/h3-6,14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKJRKHOQJJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-7-fluoro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound may include:

Formation of the hydrazone: Reacting phenylhydrazine with a cyclopropyl ketone to form a hydrazone intermediate.

Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization and form the indole ring.

Halogenation: Introducing chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-7-fluoro-1H-indole can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.

Nucleophilic substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used for halogenation, nitration, and sulfonation reactions.

Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or ether derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its indole structure, which is known for its pharmacological versatility.

Antiviral Properties

Research indicates that derivatives of indole compounds, including 6-chloro-2-cyclopropyl-7-fluoro-1H-indole, show promise in antiviral drug development. A study highlighted the effectiveness of indole derivatives against Hepatitis C virus (HCV), where specific substitutions at the C-1 and C-12 positions significantly enhanced antiviral activity . The cyclopropyl group in this compound may contribute to its bioactivity by influencing the binding affinity to viral targets.

Anticancer Activity

Indole-based compounds have been extensively studied for their anticancer properties. A comparative analysis showed that related compounds exhibited IC₅₀ values ranging from 4.0 to 10.0 µM against various cancer cell lines. The presence of the chlorine and fluorine substituents in this compound likely enhances its cytotoxic effects by modulating cellular pathways involved in cancer proliferation.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| HCT-116 | 4.5 |

| HepG-2 | 6.0 |

Antibacterial Activity

The antibacterial potential of this compound was also assessed. Indole derivatives have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in this compound enhance its interaction with bacterial enzymes, leading to inhibition of growth .

Case Studies

- Antiviral Efficacy Against HCV : A study demonstrated that compounds with similar structural features to this compound exhibited potent anti-HCV activity, with derivatives showing enhanced efficacy due to specific substitutions at the indole core .

- Cytotoxicity Evaluation : Research conducted on various indole derivatives revealed that the introduction of halogen groups at specific positions significantly improved their cytotoxicity against cancer cell lines. The study reported IC₅₀ values for several analogs, supporting the potential application of this compound in oncology .

- Antibacterial Studies : A recent investigation into marine-derived indole alkaloids indicated that chlorine substitution at the C-6 position was crucial for antibacterial activity against multiple strains, including MRSA . This suggests that similar modifications in this compound could yield promising results.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-7-fluoro-1H-indole depends on its specific biological target. In general, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of halogen atoms and the cyclopropyl group may enhance binding affinity and specificity. The compound may exert its effects by:

Inhibiting enzyme activity: Binding to the active site of enzymes and blocking their function.

Modulating receptor activity: Interacting with receptors to activate or inhibit signaling pathways.

Interfering with nucleic acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physical properties of 6-chloro-2-cyclopropyl-7-fluoro-1H-indole with related indole derivatives:

Key Observations :

- Positional Effects: Substitution at position 2 (cyclopropyl vs. carboxylate or methyl groups) significantly alters steric and electronic profiles.

- Halogen Influence : Chlorine and fluorine at positions 6/7 are electron-withdrawing, stabilizing the indole ring and modulating intermolecular interactions. This contrasts with sulfonyl or methyl groups, which may increase solubility or metabolic stability .

Physicochemical Properties

- Melting and Boiling Points : The parent compound 6-chloro-7-fluoro-1H-indole melts at 42°C and boils at 299.8°C . The cyclopropyl variant likely has a higher melting point due to increased molecular rigidity.

- Solubility: Fluorine and chlorine substituents reduce aqueous solubility, but cyclopropane’s nonpolar nature may exacerbate this, necessitating formulation strategies for biological testing .

- pKa : The predicted pKa of 14.65 for 6-chloro-7-fluoro-1H-indole suggests weak acidity, comparable to other halogenated indoles.

Biological Activity

6-Chloro-2-cyclopropyl-7-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique substitutions: a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biochemical pathways. This compound may exhibit similar binding characteristics, potentially affecting neurotransmitter systems and other receptor-mediated processes .

- Antiviral Properties : Some studies indicate that indole derivatives can inhibit viral replication, suggesting that this compound may possess antiviral activity. For instance, related indole compounds have demonstrated efficacy against hepatitis C virus (HCV) .

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could make it a candidate for developing new antibiotics .

- Antiviral Activity : Research has shown that indole derivatives can have significant antiviral effects. For example, certain indole compounds have been reported to exhibit anti-HCV activity with effective concentrations (EC50) in the low micromolar range .

- Anticancer Potential : The structural characteristics of this compound may also confer anticancer properties. Indoles are often explored for their ability to modulate cell signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives similar to this compound:

- Antiviral Screening : A series of indole derivatives were synthesized and screened for anti-HCV activity. Compounds with similar structural features exhibited EC50 values ranging from 1.1 μM to 12.4 μM, indicating promising antiviral potential .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the indole ring in enhancing biological activity. The presence of halogens like chlorine and fluorine has been linked to increased potency against various pathogens .

- Pharmacokinetics : The molecular weight and predicted density of this compound suggest favorable pharmacokinetic properties, which are crucial for its bioavailability and therapeutic efficacy .

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at C6, cyclopropyl at C2, fluorine at C7 | Antimicrobial, antiviral, anticancer |

| 2-Cyclopropyl-1H-indole | Lacks halogen substitutions | Different chemical properties |

| 6-Chloro-1H-indole | Only chlorine substitution | Distinct reactivity |

| 7-Fluoro-1H-indole | Only fluorine substitution | Affects chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.